
1,1-Cyclobutanedicarboxylate diammine platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Cyclobutanedicarboxylate diammine platinum(II) is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential applications in cancer treatment, particularly as an analogue of cisplatin, a well-known chemotherapy drug. The unique structure of 1,1-Cyclobutanedicarboxylate diammine platinum(II) contributes to its distinct pharmacological properties, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclobutanedicarboxylate diammine platinum(II) typically involves the reaction of hexachloroplatinic acid with 1,1-cyclobutanedicarboxylic acid in the presence of ammonia. The process can be summarized as follows:
- Dissolve hexachloroplatinic acid in water.
- Add 1,1-cyclobutanedicarboxylic acid to the solution.
- Introduce ammonia to the mixture to facilitate the formation of the diammine complex.
- The reaction mixture is then stirred and heated under controlled conditions to yield 1,1-Cyclobutanedicarboxylate diammine platinum(II).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Cyclobutanedicarboxylate diammine platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the cyclobutanedicarboxylate ligand is replaced by other ligands.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include chloride ions, thiourea, and other nucleophiles. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various platinum complexes with different ligands, while oxidation and reduction reactions can result in changes to the oxidation state of the platinum center.
Aplicaciones Científicas De Investigación
1,1-Cyclobutanedicarboxylate diammine platinum(II) has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique coordination chemistry and reactivity. Researchers investigate its interactions with various ligands and its potential as a catalyst in organic reactions.
Biology: In biological research, the compound is used to study its interactions with biomolecules such as DNA and proteins. Its ability to form cross-links with DNA makes it a valuable tool in understanding DNA damage and repair mechanisms.
Medicine: The primary application of 1,1-Cyclobutanedicarboxylate diammine platinum(II) is in cancer treatment. It is evaluated for its efficacy and toxicity profile as an alternative to cisplatin. .
Industry: The compound is also explored for its potential use in industrial processes, such as catalysis and material science.
Mecanismo De Acción
The mechanism of action of 1,1-Cyclobutanedicarboxylate diammine platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form these cross-links is attributed to the platinum center, which facilitates the coordination with DNA bases .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: Cisplatin is a widely used chemotherapy drug with a similar mechanism of action. it has higher toxicity and side effects compared to 1,1-Cyclobutanedicarboxylate diammine platinum(II).
Carboplatin: Carboplatin is another platinum-based chemotherapy drug with reduced toxicity.
Uniqueness
1,1-Cyclobutanedicarboxylate diammine platinum(II) is unique due to its cyclobutanedicarboxylate ligand, which imparts distinct pharmacological properties. This ligand contributes to the compound’s reduced toxicity and enhanced stability compared to cisplatin and carboplatin. Additionally, its ability to form stable complexes with DNA makes it a promising candidate for further research and development in cancer therapy.
Propiedades
Fórmula molecular |
C6H12N2O4Pt+2 |
|---|---|
Peso molecular |
371.25 g/mol |
Nombre IUPAC |
azane;cyclobutane-1,1-dicarboxylate;platinum(4+) |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+4/p-2 |
Clave InChI |
BHKICZDKIIDMNR-UHFFFAOYSA-L |
SMILES canónico |
C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
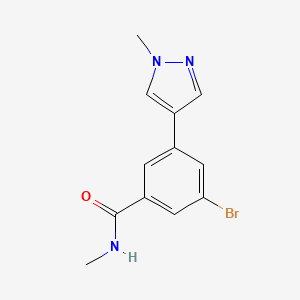
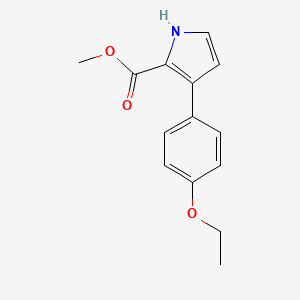
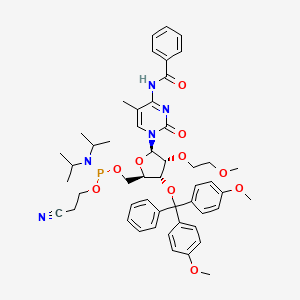
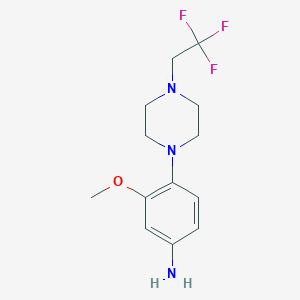

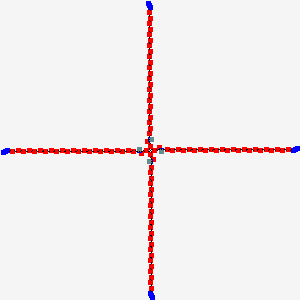
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)
![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)




